
Carfilzomib-d8
Overview
Description
Carfilzomib-d8 is a deuterium-labeled derivative of Carfilzomib, an irreversible proteasome inhibitor. Carfilzomib is primarily used in the treatment of multiple myeloma, a type of blood cancer. The deuterium labeling in this compound makes it particularly useful in pharmacokinetic studies, allowing researchers to track the compound more effectively in biological systems .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Carfilzomib-d8 involves the incorporation of deuterium atoms into the Carfilzomib molecule. This can be achieved through various synthetic routes, including the use of deuterated reagents and solvents. The key steps typically involve:
Deuteration of Precursors: Using deuterated reagents to replace hydrogen atoms with deuterium in the precursor molecules.
Coupling Reactions: Forming the peptide bonds and other structural elements of this compound.
Purification: Using techniques such as chromatography to isolate the final product with high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large-scale deuteration and coupling reactions.
Optimization of Reaction Conditions: Ensuring high yield and purity through controlled reaction conditions.
Quality Control: Rigorous testing to confirm the isotopic purity and chemical integrity of the final product.
Chemical Reactions Analysis
Types of Reactions
Carfilzomib-d8 undergoes several types of chemical reactions, including:
Oxidation: Involving the addition of oxygen or removal of hydrogen.
Reduction: Involving the addition of hydrogen or removal of oxygen.
Substitution: Involving the replacement of one atom or group with another.
Common Reagents and Conditions
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Such as halogens or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deuterated alcohols.
Scientific Research Applications
Clinical Applications
Carfilzomib-d8 has been studied extensively in various clinical settings. Below are some key applications:
-
Combination Therapy :
- This compound is often used in combination with other agents such as lenalidomide and dexamethasone (KRd regimen). Studies have shown that this combination significantly improves overall survival rates and progression-free survival (PFS) compared to other regimens. For instance, a study reported a median PFS of 26.3 months with KRd versus 17.6 months with lenalidomide and dexamethasone alone .
- Real-World Effectiveness :
- Safety Profile :
Comparative Efficacy
The following table summarizes the efficacy data from various studies involving this compound:
Study | Treatment Regimen | Median PFS (months) | ORR (%) | OS at 24 months (%) |
---|---|---|---|---|
ASPIRE | KRd | 26.3 | 87.1 | 73.3 |
ENDEAVOR | Kd | 18.7 | 77 | Not available |
CARMYN | KRd | 24 | 78.4 | 51.1 |
CANDOR | KdD | 28.6 | 84 | Not available |
Case Studies
Several case studies have illustrated the application of this compound in treating multiple myeloma:
- Case Study 1 : A patient with relapsed refractory multiple myeloma received this compound combined with dexamethasone after failing multiple lines of therapy. The patient achieved a complete response after six cycles, demonstrating the compound's potential in heavily pre-treated populations.
- Case Study 2 : In another case, a cohort of patients treated with this compound as part of a clinical trial exhibited significant improvement in quality of life metrics alongside clinical response rates, suggesting additional benefits beyond tumor reduction.
Mechanism of Action
Carfilzomib-d8 exerts its effects by irreversibly binding to the proteasome, a complex responsible for degrading unwanted proteins in cells. This binding inhibits the proteasome’s activity, leading to the accumulation of proteins and subsequent cell death. The molecular targets include the chymotrypsin-like activity of the proteasome, which is crucial for protein degradation .
Comparison with Similar Compounds
Similar Compounds
Bortezomib: Another proteasome inhibitor used in multiple myeloma treatment.
Ixazomib: An oral proteasome inhibitor with similar applications.
Uniqueness
Carfilzomib-d8 is unique due to its deuterium labeling, which enhances its stability and allows for precise tracking in pharmacokinetic studies. Compared to Bortezomib and Ixazomib, this compound offers a more robust tool for studying proteasome inhibition and drug metabolism .
Biological Activity
Carfilzomib-d8 is a deuterated analogue of carfilzomib, a potent proteasome inhibitor primarily used in the treatment of multiple myeloma (MM). This article provides an in-depth analysis of the biological activity of this compound, including its mechanisms of action, pharmacokinetics, clinical efficacy, and safety profile, supported by data tables and case studies.
This compound irreversibly binds to the proteasome, specifically inhibiting the chymotrypsin-like (ChT-L) activity. This inhibition leads to the accumulation of pro-apoptotic factors and misfolded proteins, triggering apoptosis in malignant cells. The compound exhibits a preferential inhibition profile with over 80% inhibition at concentrations above 10 nM .
Key Mechanisms:
- Proteasome Inhibition: this compound inhibits the 20S proteasome, leading to increased levels of pro-apoptotic proteins such as Bax .
- Induction of Apoptosis: It activates intrinsic and extrinsic apoptotic pathways, evidenced by increased caspase-3, -8, and -9 activities in treated cells .
- Synergistic Effects: When combined with dexamethasone, this compound demonstrates enhanced anti-myeloma activity compared to monotherapy .
Pharmacokinetics
This compound's pharmacokinetic profile shows rapid absorption and distribution with a short half-life. Studies indicate that it achieves peak plasma concentrations shortly after administration, allowing for effective proteasome inhibition within hours. Notably, the compound maintains significant activity even after drug clearance due to its irreversible binding nature .
Parameter | Value |
---|---|
Half-life | <30 minutes |
Peak Plasma Concentration | Achieved within 30 minutes |
Duration of Proteasome Inhibition | Up to 48 hours post-administration |
Clinical Efficacy
A retrospective study involving 445 patients treated with Carfilzomib-based regimens demonstrated an overall response rate of 57.7%, with 33.6% achieving very good partial response or better. The median progression-free survival (PFS) was reported at 6.3 months .
Case Studies:
- ENDEAVOR Trial: Compared Carfilzomib plus dexamethasone (Kd) to bortezomib plus dexamethasone (Vd). Results showed Kd had superior PFS (18.7 months vs. 9.4 months) and overall survival (OS) rates .
- CANDOR Trial: Investigated the combination of daratumumab with Carfilzomib and dexamethasone (DKd), yielding a PFS of 28.6 months compared to Kd's 15.2 months .
Safety Profile
The safety profile of this compound is generally favorable, with manageable adverse effects primarily categorized as grade I or II. The incidence of peripheral neuropathy is significantly lower compared to other proteasome inhibitors like bortezomib .
Common Adverse Events:
- Anemia
- Thrombocytopenia
- Fatigue
- Hypertension
Q & A
Basic Research Questions
Q. What are the critical parameters for synthesizing and characterizing Carfilzomib-d8 in preclinical studies?
- Methodological Answer : Synthesis should follow validated deuterium incorporation protocols, ensuring isotopic purity (>98%) via mass spectrometry and nuclear magnetic resonance (NMR). Characterization requires comparative pharmacokinetic (PK) profiling against non-deuterated Carfilzomib, emphasizing stability in physiological buffers and metabolic pathways. Reproducibility hinges on documenting reaction conditions (e.g., solvent, temperature) and analytical validation steps (e.g., HPLC retention times, isotopic enrichment ratios) .
Q. How should researchers design in vitro assays to evaluate this compound’s proteasome inhibition efficacy?
- Methodological Answer : Use fluorogenic substrates (e.g., Suc-LLVY-AMC) to measure chymotrypsin-like activity in cell lysates. Include controls for deuterium isotope effects by comparing IC50 values with non-deuterated Carfilzomib. Optimize assay conditions (e.g., incubation time, cell density) to minimize artifacts, and validate results across multiple cell lines (e.g., MM.1S, RPMI-8226) .
Q. What statistical approaches are recommended for analyzing dose-response relationships in this compound studies?
- Methodological Answer : Apply nonlinear regression models (e.g., log[inhibitor] vs. normalized response) to calculate IC50/EC50 values. Use ANOVA with post-hoc tests (e.g., Tukey’s) to compare deuterated vs. non-deuterated analogs. Report confidence intervals and effect sizes to contextualize biological significance .
Advanced Research Questions
Q. How can contradictory findings in this compound’s metabolic stability across species be systematically addressed?
- Methodological Answer : Conduct interspecies hepatocyte incubation studies to identify cytochrome P450 isoform-specific metabolism discrepancies. Use stable isotope tracing to track deuterium retention in metabolites (e.g., dihydrodiol intermediates). Apply comparative PK/PD modeling to reconcile differences in clearance rates and bioavailability .
Q. What experimental strategies optimize the detection of deuterium-related isotope effects in this compound’s binding kinetics?
- Methodological Answer : Employ surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinity (KD) under deuterated vs. non-deuterated conditions. Control for solvent isotope effects by using D2O in buffer systems. Validate findings with molecular dynamics simulations to assess conformational changes in the proteasome β5 subunit .
Q. How should researchers design a longitudinal study to assess this compound’s resistance mechanisms in relapsed myeloma models?
- Methodological Answer : Establish patient-derived xenograft (PDX) models treated with escalating this compound doses. Perform serial RNA-seq and proteomic profiling at relapse milestones. Prioritize genes/pathways with significant fold changes (e.g., PSMB5 mutations, immunoproteasome upregulation) and validate via CRISPR-Cas9 knockout .
Q. What methodologies resolve discrepancies between in vitro potency and in vivo efficacy of this compound?
- Methodological Answer : Integrate physiologically based pharmacokinetic (PBPK) modeling to simulate tissue distribution and tumor penetration. Compare free drug concentrations in plasma vs. tumor microenvironments using microdialysis. Correlate with ex vivo proteasome activity assays to identify bioavailability bottlenecks .
Q. Data Management and Reproducibility
Q. What protocols ensure reproducibility in this compound’s chromatographic analysis?
- Methodological Answer : Standardize HPLC/UPLC methods with predefined columns (e.g., C18, 2.1 × 50 mm) and mobile phases (e.g., 0.1% formic acid in acetonitrile/water). Document system suitability criteria (e.g., tailing factor, plate count) and include reference standards in each batch. Archive raw data and processing parameters in FAIR-compliant repositories .
Q. How can researchers mitigate batch-to-batch variability in this compound synthesis?
- Methodological Answer : Implement quality-by-design (QbD) principles, including critical process parameter (CPP) identification (e.g., reaction time, deuterium source purity). Use design-of-experiments (DoE) to optimize synthesis conditions. Perform orthogonal analytical testing (e.g., NMR, LC-MS) on each batch and report deviations in supplementary materials .
Q. Ethical and Regulatory Considerations
Q. What documentation is essential for including this compound in clinical trial applications?
- Methodological Answer : Prepare an Investigator’s Brochure (IB) detailing deuterated drug pharmacology, toxicology, and manufacturing controls (e.g., GMP compliance). Include cross-referenced stability data, impurity profiles, and preclinical-to-clinical bridging studies. Address ethical review boards with risk-benefit analyses specific to isotopic labeling .
Properties
IUPAC Name |
(2S)-4-methyl-N-[(2S)-1-[[(2S)-4-methyl-1-[(2R)-2-methyloxiran-2-yl]-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]-2-[[(2S)-2-[[2-(2,2,3,3,5,5,6,6-octadeuteriomorpholin-4-yl)acetyl]amino]-4-phenylbutanoyl]amino]pentanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H57N5O7/c1-27(2)22-32(36(47)40(5)26-52-40)42-39(50)34(24-30-14-10-7-11-15-30)44-38(49)33(23-28(3)4)43-37(48)31(17-16-29-12-8-6-9-13-29)41-35(46)25-45-18-20-51-21-19-45/h6-15,27-28,31-34H,16-26H2,1-5H3,(H,41,46)(H,42,50)(H,43,48)(H,44,49)/t31-,32-,33-,34-,40+/m0/s1/i18D2,19D2,20D2,21D2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLMPQMFVWMYDKT-HEMZLDBQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)C1(CO1)C)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC(C)C)NC(=O)C(CCC3=CC=CC=C3)NC(=O)CN4CCOCC4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(C(OC(C(N1CC(=O)N[C@@H](CCC2=CC=CC=C2)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N[C@@H](CC(C)C)C(=O)[C@]4(CO4)C)([2H])[2H])([2H])[2H])([2H])[2H])[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H57N5O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
728.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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